molecular formula C14H15N3O3 B1330991 4-(2-Imidazol-1-yl-phenylcarbamoyl)-butyric acid CAS No. 510712-03-5

4-(2-Imidazol-1-yl-phenylcarbamoyl)-butyric acid

Cat. No.: B1330991
CAS No.: 510712-03-5
M. Wt: 273.29 g/mol
InChI Key: BUFNGFYVTYTZLB-UHFFFAOYSA-N
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Description

4-(2-Imidazol-1-yl-phenylcarbamoyl)-butyric acid is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields such as medicinal chemistry, organic synthesis, and material science .

Scientific Research Applications

4-(2-Imidazol-1-yl-phenylcarbamoyl)-butyric acid has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Imidazol-1-yl-phenylcarbamoyl)-butyric acid typically involves the formation of the imidazole ring followed by the attachment of the phenylcarbamoyl and butyric acid groups. One common method involves the reaction of glyoxal and ammonia to form the imidazole ring, which is then further functionalized .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

4-(2-Imidazol-1-yl-phenylcarbamoyl)-butyric acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce different derivatives with modified functional groups .

Mechanism of Action

The mechanism of action of 4-(2-Imidazol-1-yl-phenylcarbamoyl)-butyric acid involves its interaction with specific molecular targets. The imidazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can affect different biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Imidazol-1-yl-phenylcarbamoyl)-butyric acid is unique due to its specific functional groups and the combination of the imidazole ring with the phenylcarbamoyl and butyric acid moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

5-(2-imidazol-1-ylanilino)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c18-13(6-3-7-14(19)20)16-11-4-1-2-5-12(11)17-9-8-15-10-17/h1-2,4-5,8-10H,3,6-7H2,(H,16,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUFNGFYVTYTZLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CCCC(=O)O)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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